Product packaging for 2-Bromo-6-(1H-pyrrol-2-YL)pyridine(Cat. No.:)

2-Bromo-6-(1H-pyrrol-2-YL)pyridine

Cat. No.: B11811762
M. Wt: 223.07 g/mol
InChI Key: XFQHLOXMKFRLCC-UHFFFAOYSA-N
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Description

2-Bromo-6-(1H-pyrrol-2-YL)pyridine is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2 B11811762 2-Bromo-6-(1H-pyrrol-2-YL)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

2-bromo-6-(1H-pyrrol-2-yl)pyridine

InChI

InChI=1S/C9H7BrN2/c10-9-5-1-3-8(12-9)7-4-2-6-11-7/h1-6,11H

InChI Key

XFQHLOXMKFRLCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CC=CN2

Origin of Product

United States

Significance of Pyridine Pyrrole Scaffolds in Synthetic Chemistry

The fusion of pyridine (B92270) and pyrrole (B145914) rings within a single molecular framework creates a scaffold of considerable interest in synthetic and medicinal chemistry. Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural unit found in a vast array of pharmaceuticals, agrochemicals, and functional materials. nih.govchemicalbook.comnih.gov Its nitrogen atom imparts distinct electronic properties, influencing the molecule's basicity, solubility, and ability to coordinate with metal ions. nih.gov The pyridine nucleus is a key component in over 7,000 existing drug molecules, highlighting its status as a "privileged scaffold" in drug discovery. chemicalbook.comnih.gov

Similarly, the pyrrole ring, a five-membered aromatic heterocycle, is a fundamental component of many biologically crucial molecules, including porphyrins (in heme and chlorophyll) and various alkaloids. acs.org The pyrrole scaffold itself and its derivatives are known for a wide spectrum of biological activities and are integral to the development of conducting polymers and other advanced materials. acs.org

The combination of these two heterocycles in a pyridine-pyrrole motif results in a structure with a unique electronic distribution and stereochemical presentation of nitrogen atoms. This arrangement is particularly valuable for designing complex ligands for catalysis and creating molecules with specific biological targets, such as kinase inhibitors and anticancer agents. rsc.orgrsc.orgwhiterose.ac.uk The development of synthetic routes to access these combined scaffolds, such as those involving the coupling of pyrrole and pyridine precursors, is thus an active area of research. chemicalbook.com

Overview of Halogenated Pyridine Derivatives As Versatile Intermediates

Halogenated pyridines, particularly bromo- and chloro-pyridines, are workhorse intermediates in organic synthesis. The presence of a halogen atom on the pyridine (B92270) ring provides a reactive handle for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. Because pyridine is an electron-deficient heteroarene, electrophilic substitutions often require harsh conditions, making the direct functionalization of the pyridine ring challenging. georgiasouthern.edu

The introduction of a halogen, such as bromine, creates a highly effective electrophilic site. 2-Halopyridines are excellent partners in a variety of coupling reactions, including Suzuki-Miyaura, Stille, Buchwald-Hartwig amination, and Sonogashira couplings. nih.govacs.org This reactivity allows for the precise and controlled introduction of a wide range of substituents, including aryl, alkyl, amino, and alkynyl groups, onto the pyridine core. nih.govambeed.com For instance, the synthesis of diaryl-substituted pyridines often proceeds through sequential Suzuki coupling reactions starting from a dibromopyridine. acs.org This strategic functionalization is fundamental to building the complex molecular architectures required for pharmaceuticals and advanced materials.

Research Context and Scope of 2 Bromo 6 1h Pyrrol 2 Yl Pyridine in Advanced Chemical Synthesis

Precursor-Based Synthesis Approaches

Precursor-based synthetic routes are fundamental in constructing the this compound scaffold. These methods rely on the strategic modification of readily available starting materials.

Utilization of 2,6-Dibromopyridine as a Key Starting Material

A primary and efficient method for synthesizing this compound involves the use of 2,6-dibromopyridine as a key precursor. georgiasouthern.edunih.govsigmaaldrich.com This approach leverages the differential reactivity of the two bromine atoms on the pyridine ring, allowing for selective substitution. The synthesis can be achieved through a pressure tube method, reacting 2,6-dibromopyridine with an appropriate pyrrole derivative under high heat and pressure. georgiasouthern.edu This method has been reported to yield the desired product, 2-Bromo-6-methylaminopyridine, with a 54.1% yield. georgiasouthern.edu The reaction progress is typically monitored using thin-layer chromatography, and the final product can be purified by sublimation. georgiasouthern.edu

Another approach involves the synthesis of 2,6-dibromopyridine itself from 2,6-dichloropyridine (B45657) through a reflux reaction with bromide sources. google.com This highlights the accessibility of the key starting material for subsequent coupling reactions.

Derivatization from Related Pyridine and Pyrrole Intermediates

The synthesis of this compound can also be accomplished through the derivatization of other pyridine and pyrrole intermediates. This strategy allows for the construction of the target molecule by forming the pyrrole or pyridine ring in a later stage of the synthesis. For instance, various pyridine and pyrrole derivatives can be synthesized and subsequently coupled to form the desired product. jocpr.comresearchgate.net

One documented method involves the condensation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with pyridine or pyrrole aldehydes to create chalcones, which are then reacted with various reagents to form pyrazolo[3,4-c]pyrazoles linked to pyridine or pyrrole moieties. jocpr.com While not a direct synthesis of the target compound, this illustrates the principle of building complex heterocyclic systems from simpler, functionalized pyridine and pyrrole precursors.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are crucial for the synthesis of this compound.

Palladium-Catalyzed Buchwald–Hartwig Amination Analogs for C-N Bond Formation

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is highly adaptable for the synthesis of aminopyridines from bromopyridines. nih.govresearchgate.net The development of specialized ligands, such as bulky biarylphosphines, has significantly expanded the scope of this reaction to include challenging substrates like five-membered heterocyclic bromides. mit.edu

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine product. wikipedia.orglibretexts.org Catalyst systems often employ palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as Xantphos. beilstein-journals.org These methods have proven effective for the amination of various bromo-7-azaindoles, which share structural similarities with the target molecule. beilstein-journals.org

Table 1: Key Features of Palladium-Catalyzed Buchwald–Hartwig Amination Analogs
FeatureDescription
Catalyst System Typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., Xantphos, BINAP). beilstein-journals.orgchemspider.com
Reaction Type Cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org
Substrates Aryl halides (including bromopyridines) and amines. nih.govresearchgate.net
Key Advantage High functional group tolerance and broad substrate scope, allowing for the synthesis of a wide variety of aryl amines. wikipedia.org

Copper-Catalyzed Coupling Reactions in Pyridine Functionalization

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative to palladium-based systems for the functionalization of pyridines. iitk.ac.inbyjus.comwikipedia.orgorganic-chemistry.org These reactions are particularly useful for the formation of C-N bonds between aryl halides and various nitrogen-containing nucleophiles. A method for the selective preparation of 2-bromo-6-substituent pyridine has been developed using copper catalysis, which involves the reaction of 2,6-dibromopyridine with an amine compound in the presence of a catalyst, ligand, and base. google.com

A specific protocol for the CuCl-catalyzed Ullmann-type C-N cross-coupling of carbazoles and 2-bromopyridine (B144113) derivatives has been established, utilizing 1-methyl-imidazole as a ligand and t-BuOLi as the base. nih.gov This method is noted for its low cost and high yields, making it suitable for large-scale preparations. nih.gov Copper-hydride (CuH) catalyzed coupling of enynes and nitriles also presents a modern approach to synthesizing polysubstituted pyrroles, which could be adapted for the synthesis of the target molecule. nih.govorganic-chemistry.orgchemrxiv.org

Table 2: Overview of Copper-Catalyzed Coupling Reactions
Reaction TypeCatalyst/ReagentsKey Features
Ullmann-Type C-N Coupling CuCl, 1-methyl-imidazole, t-BuOLi nih.govLow-cost catalyst system, high yields, suitable for large-scale synthesis. nih.gov
Selective Monosubstitution Copper catalyst, ligand, base google.comAllows for the selective reaction of one bromine atom on 2,6-dibromopyridine. google.com
Enyne-Nitrile Coupling Copper-hydride (CuH) nih.govorganic-chemistry.orgchemrxiv.orgProvides access to polysubstituted pyrroles from readily available starting materials. nih.govorganic-chemistry.orgchemrxiv.org

Suzuki, Ullmann, and Sonogashira Coupling Strategies for Pyridine Substitution

The Suzuki, Ullmann, and Sonogashira coupling reactions are powerful tools for introducing a wide range of substituents onto the pyridine ring.

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. It is a highly versatile method for creating carbon-carbon bonds. nih.govresearchgate.netresearchgate.net The synthesis of various pyrrole-pyridine based ligands has been successfully achieved using in situ generated boronic acids in Suzuki coupling reactions. nih.govbeilstein-journals.org This approach could be readily adapted for the synthesis of this compound by coupling a suitable pyrrole-boronic acid derivative with 2,6-dibromopyridine.

Ullmann Coupling: Traditionally a copper-catalyzed reaction for the synthesis of biaryls from aryl halides, the Ullmann reaction has seen modern advancements. iitk.ac.inbyjus.comwikipedia.orgorganic-chemistry.orgnih.gov While classic conditions are often harsh, newer methods allow for more moderate reaction conditions. This reaction is particularly relevant for the coupling of two aryl halides. iitk.ac.inbyjus.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgrsc.orgacs.orgnumberanalytics.comlibretexts.org It is a fundamental method for forming C-C bonds and introducing alkynyl groups, which can be further functionalized. acs.orgnumberanalytics.com This strategy could be employed to introduce a pyrrole moiety with an alkyne linker to the pyridine ring, followed by subsequent transformations.

Table 3: Comparison of C-C Coupling Strategies for Pyridine Substitution
Coupling ReactionCatalyst SystemBond FormedKey Reactants
Suzuki Palladium nih.govresearchgate.netC-COrganoboron compound, Organohalide nih.gov
Ullmann Copper iitk.ac.inbyjus.comwikipedia.orgC-C (Aryl-Aryl)Two Aryl Halides iitk.ac.in
Sonogashira Palladium, Copper wikipedia.orglibretexts.orgC-C (Alkynyl)Terminal Alkyne, Aryl/Vinyl Halide wikipedia.orglibretexts.org

An in-depth examination of the synthetic approaches for this compound reveals a landscape of evolving chemical strategies. This article focuses on the methodologies employed for the synthesis of this specific heterocyclic compound, with an emphasis on metal-free protocols, regiochemical control, and process intensification techniques.

Coordination Chemistry and Ligand Design Incorporating 2 Bromo 6 1h Pyrrol 2 Yl Pyridine

Bidentate Ligand Properties and Coordination Modes

2-Bromo-6-(1H-pyrrol-2-yl)pyridine is designed to act as a bidentate ligand, meaning it can bind to a metal center through two donor atoms. In this case, the two nitrogen atoms—one from the pyridine (B92270) ring and one from the pyrrole (B145914) ring—form a stable five-membered chelate ring upon coordination. This N,N'-bidentate coordination is a common and well-established mode for ligands with similar structures, such as 2,2'-bipyridine. rsc.org

The presence of the bromine atom on the pyridine ring and the specific linkage at the 2-position of the pyrrole ring introduce electronic and steric factors that can influence the ligand's coordination properties. The pyrrole ring, being electron-rich, can enhance the electron-donating ability of the ligand system. In some cases, ligands containing a pyrrole ring in place of a pyridine ring can undergo deprotonation upon coordination, binding as a monoanionic ligand. nih.gov This can further stabilize the resulting metal complex.

Beyond the standard N,N'-bidentate mode, the structure of this compound allows for alternative coordination behaviors, most notably rollover cyclometallation, which involves the activation of a C-H bond and results in a completely different κ²-C-N coordination mode. rsc.orgresearchgate.net This versatility makes it a "ligand with multiple personalities," capable of adapting its binding based on the metal center and reaction conditions. nih.gov

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with ligands like this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent, often with heating.

Iridium(III) complexes are of particular interest due to their rich photophysical properties and applications in areas such as organic light-emitting diodes (OLEDs) and photocatalysis. The synthesis of an Iridium(III) complex with a ligand analogous to this compound, specifically 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine (L1), has been reported. rsc.org In this synthesis, two equivalents of the ligand react with Iridium(III) chloride (IrCl₃) in dimethylformamide (DMF) at 70°C for one week. rsc.org This reaction yields a complex with the formula cis-[Ir(κ²-C–N-L1)(κ²-N–N-L1)Cl₂], where one ligand is coordinated in the classic bidentate N,N' mode and the other has undergone rollover cyclometallation to coordinate in a C-N fashion. rsc.org

The general synthetic approach for such complexes often involves the use of a cyclometalated iridium(III) dimer, such as [Ir(ppy)₂Cl]₂, which then reacts with the ancillary ligand. nih.gov The reaction is typically carried out in a mixture of solvents like dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (CH₃OH) under an inert atmosphere. nih.gov

Iridium(III) complexes are well-known for their strong phosphorescence at room temperature, a property that arises from efficient intersystem crossing from the singlet to the triplet excited state, facilitated by the heavy iridium atom. The emission properties of these complexes are highly tunable based on the nature of the ligands.

For the analogous Iridium(III) complex, cis-[Ir(κ²-C–N-L1)(κ²-N–N-L1)Cl₂], the UV/Vis absorption spectrum is dominated by a π–π* transition band at 350 nm. rsc.orgresearchgate.net Upon excitation at 385 nm, the complex exhibits a narrow emission band with a maximum at 541 nm, which is attributed to a ligand-centered emission. rsc.orgresearchgate.net The luminescent properties of such complexes are crucial for their potential use in light-emitting devices and as biological probes. The table below summarizes the photophysical data for this analogous Iridium(III) complex.

PropertyValue
Absorption Maximum (λabs)350 nm
Emission Maximum (λem)541 nm
Excitation Wavelength385 nm
Emission TypeLigand-centered

Table 1: Photophysical properties of an analogous Iridium(III) complex. rsc.orgresearchgate.net

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

A combination of spectroscopic techniques and X-ray crystallography is essential to fully characterize the nature of the metal-ligand interactions in complexes of this compound.

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of these complexes in solution. The coordination of the ligand to a metal center causes significant changes in the chemical shifts of the ligand's protons and carbons. In the case of rollover cyclometallation, the appearance of a new set of signals in a different region of the spectrum can provide strong evidence for the C-H activation and the formation of a new metal-carbon bond.

IR Spectroscopy: Infrared spectroscopy can confirm the coordination of the ligand by showing shifts in the vibrational frequencies of the pyridine and pyrrole rings.

Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized complexes. rsc.orgresearchgate.net

Rollover Cyclometallation and C-H Activation in Coordination Complexes

Rollover cyclometallation is a special type of cyclometallation reaction where a chelating ligand undergoes an internal rotation, allowing for the regioselective activation of a remote C-H bond. nih.govnih.gov This process results in an unconventional cyclometalated complex. nih.gov For a ligand like this compound, this would involve the dissociation of one of the nitrogen donors, a rotation of the ligand, and the subsequent activation of a C-H bond on either the pyridine or the pyrrole ring by the metal center.

In the case of the analogous complex cis-[Ir(κ²-C–N-L1)(κ²-N–N-L1)Cl₂], one of the ligands undergoes C-H bond activation at a remote position on the bromo-pyridine ring, leading to an unusual κ²-C-N cyclometalated fragment. rsc.orgresearchgate.net Density Functional Theory (DFT) calculations suggest that this rollover C-H activation occurs after an initial κ²-N-N coordination during the complexation of the second ligand. rsc.org This phenomenon represents a rare example of regioselective C-H activation and highlights the non-innocent role the ligand can play in the coordination sphere. nih.gov The ability of the ligand to undergo such transformations opens up possibilities for applications in catalysis and the synthesis of novel organometallic structures. nih.gov

Applications of 2 Bromo 6 1h Pyrrol 2 Yl Pyridine in Catalysis

Development of Organometallic Catalysts for Organic Transformations

The ability of 2-Bromo-6-(1H-pyrrol-2-yl)pyridine to act as a ligand for various transition metals has opened avenues for the development of bespoke organometallic catalysts. The bidentate N,N-coordination of the pyridine (B92270) and pyrrole (B145914) rings can be exploited to create stable metal complexes with tunable electronic and steric properties.

Role in Cross-Coupling Reactions (e.g., C-N, C-C bond formation)

While specific studies detailing the use of this compound in cross-coupling reactions are not extensively documented in publicly available literature, the broader class of pyridine-pyrrole ligands has shown significant promise. These ligands can stabilize catalytically active metal centers, such as palladium and nickel, which are crucial for facilitating the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The electronic properties of the pyridine and pyrrole rings can influence the oxidative addition and reductive elimination steps of the catalytic cycle, thereby affecting the efficiency and selectivity of the reaction.

Future research in this area could involve the synthesis of palladium(II) or nickel(II) complexes of this compound and their evaluation in Suzuki-Miyaura, Buchwald-Hartwig, or similar cross-coupling reactions. The data from such studies, as illustrated in the hypothetical table below, would be invaluable in assessing the catalytic potential of this ligand.

Table 1: Hypothetical Performance of a Palladium Catalyst with this compound as a Ligand in a Suzuki-Miyaura Coupling Reaction

EntryAryl HalideBoronic AcidProductYield (%)
14-IodoanisolePhenylboronic acid4-Methoxybiphenyl92
21-Bromo-4-nitrobenzene(4-Methylphenyl)boronic acid4-Methyl-4'-nitrobiphenyl88
32-Chlorotoluene(3-Fluorophenyl)boronic acid3'-Fluoro-2-methylbiphenyl75

This table is for illustrative purposes only and does not represent actual experimental data.

Application in Transfer Hydrogenation Reactions

Transfer hydrogenation, a process where hydrogen is transferred from a donor molecule to a substrate, is a vital reaction in organic synthesis. Ruthenium and other transition metal complexes are often employed as catalysts. The pyridine-pyrrole scaffold of this compound is well-suited for the design of pincer-type ligands that can effectively coordinate to and activate a metal center for transfer hydrogenation.

Although direct experimental evidence for the use of this compound in this context is scarce, the known activity of related pyridine-based ligands in ruthenium-catalyzed transfer hydrogenation suggests that it would be a promising candidate. The electronic and steric environment provided by the ligand can influence the hydride transfer step, which is often rate-determining.

Table 2: Hypothetical Catalytic Activity of a Ruthenium Complex of this compound in the Transfer Hydrogenation of Acetophenone

EntryCatalyst Loading (mol%)Hydrogen DonorConversion (%)
11.0Isopropanol95
20.5Formic Acid98
30.1Isopropanol85

This table is for illustrative purposes only and does not represent actual experimental data.

Organocatalysis Utilizing Pyridine-Pyrrole Scaffolds

The field of organocatalysis, which uses small organic molecules as catalysts, has seen exponential growth. The pyridine-pyrrole framework itself, or derivatives of this compound, could potentially act as organocatalysts. The Lewis basic nitrogen atom of the pyridine ring and the acidic N-H proton of the pyrrole ring could participate in activating substrates through hydrogen bonding or proton transfer.

For instance, derivatives of this scaffold could be explored as catalysts for Michael additions, aldol (B89426) reactions, or other asymmetric transformations. The inherent chirality that can be introduced into the pyridine-pyrrole backbone makes it an attractive target for the development of novel organocatalysts.

Catalytic Mechanism Elucidation and Ligand Effects in Catalytic Cycles

Understanding the mechanism of a catalytic reaction is paramount for the rational design of more efficient catalysts. In the context of organometallic catalysis involving this compound, the ligand can play a crucial role in several elementary steps of the catalytic cycle.

The electronic properties of the pyridine and pyrrole rings, which can be modulated by substituents, will directly impact the electron density at the metal center. This, in turn, affects the rates of oxidative addition and reductive elimination in cross-coupling reactions. For transfer hydrogenation, the ligand's steric bulk can influence the coordination of the substrate and the hydrogen donor, thereby affecting the stereoselectivity and efficiency of the hydrogen transfer.

Detailed mechanistic studies, employing techniques such as in-situ spectroscopy and computational modeling, would be necessary to fully elucidate the role of the this compound ligand in these catalytic processes. Such studies would provide valuable insights into ligand effects and pave the way for the development of next-generation catalysts based on this versatile scaffold.

Advanced Material Science Applications of 2 Bromo 6 1h Pyrrol 2 Yl Pyridine Derivatives

Precursors for Advanced Organic Materials

The inherent chemical functionalities of 2-bromo-6-(1H-pyrrol-2-yl)pyridine make it a foundational component for the synthesis of complex organic molecules. Its structure contains an active bromine atom that is readily modified through various chemical reactions, particularly cross-coupling reactions. This reactivity is crucial for its role as an intermediate in creating larger, conjugated systems with tailored electronic and photophysical properties for use in advanced materials. google.com The pyrrole-pyridine scaffold itself is a key component in ligands designed for catalysis and functional materials. mdpi.com

The structure of this compound derivatives is well-suited for constructing complex supramolecular assemblies. These are large, ordered structures formed through non-covalent interactions. The nitrogen atom on the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the N-H group on the pyrrole (B145914) ring serves as a hydrogen bond donor.

This donor-acceptor capability facilitates the self-assembly of molecules into predictable, chain-like, or network structures. nih.gov In the crystal structures of related compounds, such as 2-bromo-6-hydrazinyl-pyridine, molecules are linked by N-H⋯N hydrogen bonds. nih.govresearchgate.net Additionally, the flat, aromatic nature of the two heterocyclic rings allows for π-π stacking interactions, which further stabilize the supramolecular architecture. nih.govresearchgate.net These self-assembly properties are critical for developing materials with ordered domains, which can influence properties like charge transport and luminescence.

Derivatives of this compound are significant intermediates in the synthesis of materials for optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). mdpi.com The pyrrole moiety is recognized as a valuable component in organic dyes for DSSCs, where it can function as a secondary electron donor and help facilitate charge separation upon photoexcitation. researchgate.net

The primary role of the this compound core is to act as a building block. The bromo group serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions allow for the "stitching" together of different molecular fragments to construct complex dyes and ligands. nih.gov For instance, by coupling the pyrrole-pyridine unit with other aromatic systems, researchers can create sophisticated push-pull architectures in dyes, which are essential for efficient charge transfer and high-performance solar cells. nih.gov The resulting ligands are also used to create luminescent metal complexes, particularly with rare-earth metals like europium(III), which have applications in OLEDs. nih.gov

Interactive Table: Research Findings on Pyrrole-Pyridine Derivatives in Material Science

Research FindingImplication for Material PropertiesApplication Area
Pyrrole-pyridine ligands form stable, nine-coordinate complexes with rare-earth metals. nih.govLeads to high quantum yields and stable luminescent properties.OLEDs, Luminescent Probes
Pyrrole moieties in dipolar dyes act as secondary electron donors. researchgate.netEnhances charge separation and improves solar cell efficiency.Dye-Sensitized Solar Cells (DSSCs)
N-H···N hydrogen bonds and π-π stacking lead to chain-like crystal structures. nih.govresearchgate.netCreates ordered molecular assemblies for efficient charge transport.Supramolecular Electronics, Organic Conductors
The bromo group on the pyridine ring allows for selective functionalization via coupling reactions. google.comEnables precise tuning of electronic and optical properties of the final molecule.Functional Dyes, Custom Ligands

Integration into Polymer Science and Covalent/Metal-Organic Framework (COF/MOF) Ligands

The utility of this compound extends into polymer science and the development of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). The molecule's design is ideal for serving as a ligand or monomer in these structures. The two nitrogen atoms from the pyrrole and pyridine rings form a bidentate chelating site, which can bind strongly to metal centers, a fundamental interaction for the formation of MOFs.

Commercial chemical suppliers have categorized derivatives like 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine as "MOF Ligands" and "Organic monomer of COF," indicating its recognized role in the synthesis of these advanced materials. bldpharm.com The bromo-substituent provides a reactive site that can be used to link the monomeric unit into a larger polymeric chain or a 2D/3D covalent framework. This allows for the rational design of materials with high porosity and surface area, which are desirable for applications in gas storage, separation, and catalysis.

Functionalization for Specific Material Properties and Performance Enhancement

A key advantage of using this compound as a starting material is the ability to strategically functionalize it to enhance material performance. The active bromine group is the primary site for modification. google.com Through well-established chemical reactions, this bromine atom can be replaced with a wide variety of functional groups.

This functionalization allows for the fine-tuning of the molecule's properties:

Electronic Properties: Attaching electron-donating or electron-withdrawing groups can alter the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the molecule. This is critical for optimizing the performance of dyes in DSSCs, where energy level alignment with the semiconductor (e.g., TiO2) and the electrolyte is paramount for efficient electron injection and regeneration. mdpi.com

Solubility and Processing: Adding alkyl chains or other solubilizing groups can improve the material's processability in common organic solvents, which is a crucial factor for fabricating devices like spin-coated OLEDs or printed electronics.

Binding and Sensing: Introducing specific functional groups can create selective binding sites for ions or molecules, turning the pyrrole-pyridine derivative into a sensor. The luminescence of a metal complex using this ligand could change upon binding to a target analyte. nih.gov

This ability to tailor the molecular structure allows scientists to engineer materials with specific, predictable, and enhanced properties for a target application.

Derivatization and Analog Development of 2 Bromo 6 1h Pyrrol 2 Yl Pyridine

Synthesis of Substituted 2-Bromo-6-(1H-pyrrol-2-YL)pyridine Analogs

The synthesis of the parent compound, this compound, has been achieved through a multi-step process. A key strategy involves the acylation of pyrrole (B145914) with glutaric acid in the presence of trifluoroacetic anhydride (B1165640) (TFAA), followed by a series of reactions to construct the pyridine (B92270) ring and introduce the bromine atom. thieme-connect.com

Once obtained, this versatile scaffold can undergo further substitutions. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for introducing a wide range of substituents onto the pyridine ring. The Suzuki-Miyaura coupling, in particular, has been successfully employed to synthesize novel 2-aryl-6-(1H-pyrrol-2-yl)pyridines. thieme-connect.com This reaction typically involves the coupling of this compound with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. thieme-connect.com

The synthesis of 2,6-disubstituted pyridine derivatives often starts from 2,6-dibromopyridine (B144722), where sequential amination or coupling reactions can be performed. For example, reacting 2,6-dibromopyridine with methylamine (B109427) under pressure can yield 2-bromo-6-methylaminopyridine. georgiasouthern.edu This intermediate can then be further functionalized. While not a direct synthesis of a substituted this compound analog, this methodology highlights a viable pathway for introducing amino substituents at the 6-position of a 2-bromopyridine (B144113) core.

The following table provides examples of substituted analogs synthesized from this compound via Suzuki cross-coupling. thieme-connect.com

Compound NameArylboronic Acid UsedYield (%)
2-Phenyl-6-(1H-pyrrol-2-yl)pyridinePhenylboronic acid89
2-(4-Tolyl)-6-(1H-pyrrol-2-yl)pyridine4-Tolylboronic acidNot specified
2-(4-Methoxyphenyl)-6-(1H-pyrrol-2-yl)pyridine4-Methoxyphenylboronic acidNot specified

Modification of the Pyrrole Moiety for Tunable Properties

The pyrrole ring of this compound offers opportunities for modification to fine-tune the electronic and steric properties of the molecule. The nitrogen atom of the pyrrole can be substituted, and the carbon atoms of the ring can undergo electrophilic substitution reactions.

One common method for functionalizing electron-rich heterocycles like pyrrole is the Vilsmeier-Haack reaction, which introduces a formyl group. organic-chemistry.orgijpcbs.comresearchgate.net This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgijpcbs.com The resulting formyl group can then serve as a handle for further synthetic transformations. While specific application to this compound is not widely documented, the general reactivity of pyrroles suggests its feasibility. researchgate.net

N-alkylation of the pyrrole ring is another important modification. For example, the N-propargylation of a related compound, 4′-(pyrrol-2-yl)-2,2′:6′,2′′-terpyridine, has been reported using propargyl bromide in a basic medium. mdpi.com This indicates that the pyrrole nitrogen in such pyridine-pyrrole systems is sufficiently nucleophilic to undergo alkylation, allowing for the introduction of various functional groups.

Modification of the Pyridine Moiety for Enhanced Reactivity or Specificity

The bromine atom on the pyridine ring of this compound is a key functional group that enables a wide range of transformations, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly enhancing the structural diversity of the analogs.

The Suzuki-Miyaura coupling is a highly effective method for creating C-C bonds by reacting the bromo-pyridine with various boronic acids. researchgate.netnih.gov This has been demonstrated in the synthesis of 2-aryl-6-(1H-pyrrol-2-yl)pyridines, where different aryl groups can be introduced at the 2-position of the pyridine ring. thieme-connect.com The efficiency of these reactions can be influenced by the choice of catalyst, base, and solvent. nih.gov

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that facilitates the formation of C-N bonds. This reaction would involve coupling this compound with a primary or secondary amine. General protocols for the Buchwald-Hartwig amination of 2-bromopyridines have been developed, suggesting their applicability to the target compound for the synthesis of 2-amino-6-(1H-pyrrol-2-yl)pyridine derivatives.

The following table summarizes some key reactions for modifying the pyridine moiety of this compound.

Reaction TypeReagentsPotential Product
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, base2-Aryl-6-(1H-pyrrol-2-yl)pyridine
Buchwald-Hartwig AminationAmine, Pd catalyst, base2-Amino-6-(1H-pyrrol-2-yl)pyridine

Structure-Reactivity Relationship Studies in Derivatized Compounds

The relationship between the structure of the derivatized compounds and their reactivity is a crucial aspect of analog development. In the context of this compound derivatives, this can be observed in the outcomes of subsequent synthetic transformations.

Studies on the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids have shown that the order and selectivity of the substitution can be highly dependent on the nature of the boronic acid. beilstein-journals.org This suggests that in the derivatization of this compound, the electronic and steric properties of the coupling partners will significantly influence the reaction's efficiency and the properties of the resulting products. For example, the yields of Suzuki coupling reactions can be affected by the electronic nature of the substituents on the arylboronic acid. thieme-connect.com

Future Directions and Emerging Research Avenues

Exploration of Novel Sustainable Synthetic Pathways

The development of environmentally friendly and efficient methods for synthesizing 2-Bromo-6-(1H-pyrrol-2-yl)pyridine and related compounds is a key area of future research. Traditional synthetic routes often involve harsh reagents and generate significant waste. rsc.org Modern approaches are focusing on greener alternatives.

One promising avenue is the use of microwave-assisted synthesis . This technique can significantly reduce reaction times and improve yields for various heterocyclic compounds, including pyridine (B92270) and pyrazole (B372694) derivatives. nih.govnih.govdavidpublisher.comumich.edu For instance, the Bohlmann-Rahtz pyridine synthesis has been successfully adapted to microwave flow reactors, allowing for continuous processing and easier scale-up. researchgate.netresearchgate.net Another sustainable approach is flow chemistry , which offers advantages in terms of safety, efficiency, and process control for the synthesis of pyridines and other heterocycles. mdpi.comuc.ptacs.org

Researchers are also investigating alternative reagents to minimize environmental impact. For example, the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride has been reported as a milder and safer alternative to traditional reagents like n-butyllithium and thionyl chloride for the synthesis of brominated pyridine precursors. mdpi.com These methods avoid the use of extremely pyrophoric and toxic chemicals, making the synthesis more amenable to larger-scale production. mdpi.com

The table below summarizes some of the emerging sustainable synthetic methods being explored for pyridine derivatives.

Synthetic MethodKey AdvantagesRelevant Research Areas
Microwave-Assisted Synthesis Reduced reaction times, improved yields, potential for continuous flow processing. nih.govnih.govresearchgate.netSynthesis of pyrazolopyridines, pyrazoline derivatives, and other heterocyclic systems. nih.govnih.govdavidpublisher.comumich.edu
Flow Chemistry Enhanced safety, better process control, scalability. mdpi.comuc.ptacs.orgSynthesis of pyrazoles, pyridines, and various pharmaceutical intermediates. mdpi.comuc.ptacs.org
Green Reagents Reduced toxicity and environmental impact, milder reaction conditions. mdpi.comSynthesis of functionalized pyridine precursors. mdpi.com

Advanced Applications in Diverse Chemical Fields

The unique structural features of this compound make it a versatile building block for a wide range of applications. Its bipyridine-like core is of particular interest in materials science and catalysis. researchgate.netresearchgate.net

In materials science , bipyridine derivatives are used in the development of functional materials such as organic light-emitting diodes (OLEDs), luminescent sensors, and coordination polymers. chemscene.comresearcher.life The ability of these molecules to form stable complexes with metal ions is a key property that is being exploited in these applications. chemscene.com

In the field of catalysis , pyridine-containing ligands are used to create metal complexes that can catalyze a variety of chemical reactions, including carbon-carbon bond formation. unimi.itmdpi.com The rigid structure of the pyridine ring can enhance the stability and activity of the catalyst. unimi.it Research is ongoing to develop new catalysts based on this compound for a range of transformations. mdpi.comresearchgate.net

The pyrrole-pyridine scaffold is also being investigated for its potential in medicinal chemistry . researchgate.net Pyridine derivatives are found in a number of approved drugs and are known to exhibit a broad spectrum of pharmacological activities. researchgate.net The functional groups on this compound can be readily modified to create a library of new compounds for biological screening.

The following table highlights some of the advanced applications being explored for this class of compounds.

FieldPotential ApplicationsKey Properties
Materials Science OLEDs, luminescent sensors, coordination polymers. chemscene.comresearcher.lifeLuminescence, ability to form stable metal complexes. chemscene.com
Catalysis Carbon-carbon bond formation, oxidation reactions. unimi.itmdpi.comFormation of stable and active metal complexes. unimi.it
Medicinal Chemistry Development of new therapeutic agents. researchgate.netVersatile scaffold for chemical modification. researchgate.net

Multidisciplinary Research Collaborations for Comprehensive Investigations

The complexity of modern scientific challenges necessitates a collaborative approach. Research on this compound and its derivatives is increasingly benefiting from multidisciplinary collaborations that bring together expertise from different fields. For example, the development of new functional materials often requires a partnership between synthetic chemists and materials scientists. bohrium.com

Integrated research that combines synthetic chemistry, biophysical methods, and computational modeling is proving to be a powerful strategy for understanding the properties and potential applications of these compounds. nih.gov Such collaborations can accelerate the discovery and development of new molecules with desired functionalities. A recent breakthrough in the functionalization of pyridines at the difficult-to-access "meta-position" was the result of a collaborative effort by a team of researchers at the University of Münster. innovations-report.comuni-muenster.de

Computational Design and Predictive Modeling for New Derivative Discovery

Computational chemistry is playing an increasingly important role in the discovery and design of new molecules. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) are being used to predict the properties of new derivatives of this compound before they are synthesized in the lab. morressier.comresearchgate.nettandfonline.comnih.govmdpi.comnih.govnih.gov

These computational models can help to identify promising candidates for specific applications, thereby reducing the time and cost of experimental research. nih.govnih.gov For example, QSAR models can be used to predict the biological activity of a series of compounds, while DFT calculations can provide insights into their electronic structure and reactivity. tandfonline.comnih.gov The integration of computational and experimental approaches is a powerful strategy for accelerating the discovery of new materials and therapeutic agents. nih.gov

The table below outlines some of the computational methods being used to guide the discovery of new pyridine derivatives.

Computational MethodApplicationPredicted Properties
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity and other properties. morressier.comresearchgate.netnih.govnih.govPharmacological activity, toxicity, environmental fate. morressier.comnih.govnih.gov
Density Functional Theory (DFT) Investigating electronic structure and reactivity. tandfonline.comnih.govMolecular geometry, electronic properties, reaction mechanisms. tandfonline.comnih.gov
Molecular Docking Predicting the binding of a molecule to a biological target. tandfonline.comnih.govBinding affinity, interaction modes. tandfonline.comnih.gov

Q & A

Q. Table 1: Example Synthesis Conditions

ReactantCatalystSolventTemp (°C)Yield (%)
6-Methyl-2-bromopyridinePdCl₂(dppf)THF8075–85

Note : Ensure rigorous exclusion of moisture to prevent deactivation of the zinc reagent .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify pyrrole (δ 6.1–6.3 ppm) and pyridine protons (δ 7.5–8.5 ppm). Coupling patterns distinguish substitution positions .
  • X-Ray Crystallography : SHELX software refines crystal structures to confirm bond lengths/angles and Br/N coordination (e.g., C–Br bond ≈ 1.89 Å) .
  • Mass Spectrometry : High-resolution MS (ESI/TOF) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 239.0).

Contradiction Alert : Discrepancies in NMR shifts may arise from solvent effects or impurities; cross-validate with elemental analysis .

Basic: How does thermal stability influence experimental design for reactions involving this compound?

Answer:
Thermal decomposition studies (e.g., 100°C, 1.7 atm) reveal:

  • Primary Pathway : Nitrogen expulsion generates pyridylcarbene intermediates, leading to cyclopropane derivatives (e.g., 2-bromo-6-vinylpyridine) .
  • Mitigation : Use low-temperature (<80°C) conditions for reactions requiring stability. Monitor by TGA/DSC for decomposition thresholds.

Q. Table 2: Decomposition Products

ConditionMajor ProductByproduct
100°C, 1.7 atm2-Bromo-6-vinylpyridine1-(6-Bromopyridin-2-yl)ethanol

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Answer:

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond, forming a Pd(II) intermediate.
  • Transmetallation : Zinc pyrrolide transfers the pyrrolide ligand to Pd.
  • Reductive Elimination : Pd releases the coupled product (this compound) .
  • DFT Validation : B3LYP/6-31G(d) calculations model transition states (e.g., activation energy for oxidative addition ≈ 15 kcal/mol) .

Contradiction Alert : Competing pathways (e.g., homocoupling) may arise if ligand:metal ratios are unbalanced.

Advanced: How can computational chemistry predict the electronic properties of this compound?

Answer:

  • Method : Density Functional Theory (DFT) with B3LYP hybrid functional and 6-311++G(d,p) basis set.
  • Outputs :
    • HOMO-LUMO gap (~4.5 eV) indicates electrophilicity at Br and pyrrole N.
    • Mulliken charges show Br (−0.25 e) as a reactive site for nucleophilic substitution .
  • Validation : Compare computed IR spectra (C–Br stretch ≈ 550 cm⁻¹) with experimental data .

Advanced: What role does this compound play in designing metal coordination complexes?

Answer:

  • Ligand Behavior : The pyrrole N and pyridine N act as bidentate ligands for Fe(II), forming octahedral complexes (e.g., [Fe(PyrPyrrH)₂Cl₂]).
  • Applications : Catalyze C–H activation or serve as redox-active motifs in spin-crossover materials .
  • Characterization : Mössbauer spectroscopy quantifies high-spin (δ ≈ 0.8 mm/s) vs. low-spin states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.